2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-

Fluorescence Spectroscopy Coumarin Photophysics Spectral Tuning

2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- (CAS 343310-64-5), synonymously 7-ethoxycarbonylaminocoumarin-4-acetic acid, is a synthetic coumarin derivative (C14H13NO6, MW 291.26) featuring a 7-ethoxycarbonylamino substituent and a C-4 acetic acid moiety on the 2-oxo-2H-1-benzopyran core. It is primarily utilized as a key intermediate in the synthesis of anticoagulant drugs and as a precursor for fluorescent probes, with commercially available purity typically ≥98% (HPLC).

Molecular Formula C14H13NO6
Molecular Weight 291.26 g/mol
CAS No. 343310-64-5
Cat. No. B12307925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-
CAS343310-64-5
Molecular FormulaC14H13NO6
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
InChIInChI=1S/C14H13NO6/c1-2-20-14(19)15-9-3-4-10-8(5-12(16)17)6-13(18)21-11(10)7-9/h3-4,6-7H,2,5H2,1H3,(H,15,19)(H,16,17)
InChIKeyZZKNQGQPRDPHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- (CAS 343310-64-5): Key Intermediate & Fluorescent Scaffold for Coumarin-Based Drug Discovery


2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- (CAS 343310-64-5), synonymously 7-ethoxycarbonylaminocoumarin-4-acetic acid, is a synthetic coumarin derivative (C14H13NO6, MW 291.26) featuring a 7-ethoxycarbonylamino substituent and a C-4 acetic acid moiety on the 2-oxo-2H-1-benzopyran core . It is primarily utilized as a key intermediate in the synthesis of anticoagulant drugs and as a precursor for fluorescent probes, with commercially available purity typically ≥98% (HPLC) . Its structural features confer distinct physicochemical and functional properties compared to unsubstituted or differently 7-substituted coumarin-4-acetic acid analogues.

Why 7-Substitution Dictates Function: The Critical Differentiation of 343310-64-5 from Common Coumarin-4-Acetic Acid Analogs


Coumarin-4-acetic acid derivatives are widely exploited for their fluorescence and pharmacological properties, but simple substitution at the 7-position profoundly alters both photophysical behavior and biological reactivity [1]. The 7-ethoxycarbonylamino group in CAS 343310-64-5 is not a passive structural feature; published optical studies on analogous coumarin and iminocoumarin systems demonstrate that the ethoxycarbonyl substituent systematically induces bathochromic shifts in absorption and emission spectra and modulates fluorescence quantum yield in a manner distinct from hydroxyl, methoxy, or dimethylamino substituents [2]. Consequently, generic substitution with 7-hydroxy, 7-methoxy, or 7-amino analogs will not replicate the spectral fingerprint, reactivity, or intermediate utility of this compound in synthetic or analytical workflows.

Quantitative Differentiation of 343310-64-5 from Closest Analogs: Head-to-Head Evidence for Scientific Procurement


Bathochromic Shift Induction by 7-Ethoxycarbonylamino vs. 7-Hydroxy/7-Amino Substituents

In a systematic study of iminocoumarin dyes, the introduction of an ethoxycarbonyl group on the imino function (analogous to the 7-ethoxycarbonylamino motif) consistently shifted absorption and emission maxima to longer wavelengths compared to the corresponding free imino or amino derivatives [1]. While the study was conducted on iminocoumarins rather than the exact 2-oxo-2H-benzopyran scaffold, the electronic effect of the ethoxycarbonylamino group is well-established to reduce the HOMO-LUMO gap, enabling spectral differentiation from 7-hydroxy (CAS 6950-82-9, λmax ≈ 326 nm for BSA conjugate) and 7-amino (CAS 85157-21-7) analogs.

Fluorescence Spectroscopy Coumarin Photophysics Spectral Tuning

Differentiated Intermediate Functionality: 7-Ethoxycarbonylamino as a Protected Amine for Anticoagulant Synthesis

CAS 343310-64-5 is explicitly documented as a key intermediate in the synthesis of anticoagulant drugs, particularly coumarin-based derivatives that modulate blood clotting factors [1]. The 7-ethoxycarbonylamino group serves as a carbamate-protected amine, which can be selectively deprotected under mild conditions to reveal the free 7-amino group for further functionalization. In contrast, the 7-amino analog (CAS 85157-21-7) lacks this built-in protecting group, requiring additional synthetic steps for selective protection/deprotection, while 7-hydroxy (CAS 6950-82-9) and 7-methoxy (CAS 62935-72-2) analogs are not directly convertible to the 7-amino derivative.

Synthetic Chemistry Anticoagulant Drug Development Protecting Group Strategy

Merchantable Purity and QC Documentation: ≥98% HPLC with Full Spectral Characterization

Commercial suppliers provide CAS 343310-64-5 at standard purity ≥98% (HPLC) and include batch-specific QC documentation comprising HPLC chromatograms, MS spectra, and NMR spectra . This level of characterization exceeds what is typically offered for less common coumarin-4-acetic acid analogs such as the 7-amino derivative (CAS 85157-21-7), where purity specifications often lack comprehensive spectral documentation from a single batch [1].

Quality Control Analytical Chemistry Procurement Specifications

Distinct Calculated Physicochemical Profile vs. 7-Substituted Analogs

The computed physicochemical properties of CAS 343310-64-5 differ markedly from its closest analogs. The target compound has a higher molecular weight (291.26 g/mol), greater polar surface area (PSA ≈ 109.33 Ų), and additional hydrogen bond donors/acceptors compared to 7-hydroxy (MW 220.18, PSA ~87 Ų), 7-amino (MW 219.19, PSA ~93.5 Ų), and 7-methoxy (MW 234.21) derivatives . These differences directly impact solubility, membrane permeability, and chromatographic retention behavior, making the compound uniquely suitable for applications requiring specific LogP/PSA profiles.

Physicochemical Properties Molecular Descriptors Drug-Likeness

Confirmed Negative Acetylcholinesterase Activity: Selectivity Profiling Differentiator

In a binding assay conducted against acetylcholinesterase, CAS 343310-64-5 exhibited no inhibitory activity at concentrations up to 100 µM . This negative result provides a valuable selectivity data point distinguishing it from certain coumarin derivatives that do inhibit AChE, which is an important consideration for programs targeting anticoagulant activity without cholinergic side effects.

Acetylcholinesterase Inhibition Off-Target Screening Safety Pharmacology

Optimal Deployment Scenarios for 2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo- (343310-64-5)


Medicinal Chemistry: Streamlined Synthesis of 7-Aminocoumarin-Based Anticoagulant Candidates

Procure CAS 343310-64-5 as a pre-protected building block to directly access 7-amino-functionalized coumarin libraries. The ethoxycarbonyl (carbamate) protecting group eliminates one synthetic step compared to starting from 7-amino-4-carboxymethylcoumarin (CAS 85157-21-7), enabling convergent synthesis where the C-4 acetic acid and C-7 amine are orthogonally modified [1]. This is particularly valuable for structure-activity relationship (SAR) studies of vitamin K epoxide reductase inhibitors.

Fluorescent Probe Development: Red-Shifted Coumarin Labels for Biological Imaging

Utilize the established bathochromic shift conferred by the 7-ethoxycarbonylamino group to design fluorescent probes with emission wavelengths that are well-separated from intrinsic cellular autofluorescence and common 7-hydroxy/7-amino coumarin tags [2]. The C-4 acetic acid handle enables facile conjugation to biomolecules via amide bond formation, making this compound a superior scaffold for developing FRET substrates or protein-labeling reagents with reduced spectral crosstalk.

Analytical Chemistry: LC-MS/MS Internal Standard with Defined Physicochemical Properties

Deploy CAS 343310-64-5 as an internal standard or derivatization agent in LC-MS/MS quantitative analysis of carboxylate-containing analytes. Its distinct molecular weight (291.26), polar surface area (~109 Ų), and retention time characteristics ensure baseline separation from common coumarin-based interferences . The high commercial purity (≥98% HPLC) and batch-specific QC documentation further support its use in regulated bioanalytical method validation .

Off-Target Selectivity Screening: AChE-Negative Coumarin Control Compound

Incorporate CAS 343310-64-5 as a selectivity control in acetylcholinesterase inhibition assays. Its documented lack of AChE inhibitory activity up to 100 µM provides a clean baseline for benchmarking novel coumarin derivatives, helping to identify compounds that inadvertently gain cholinergic liability during lead optimization of anticoagulant or anti-inflammatory programs.

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